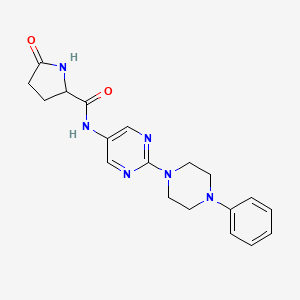

5-oxo-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)pyrrolidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

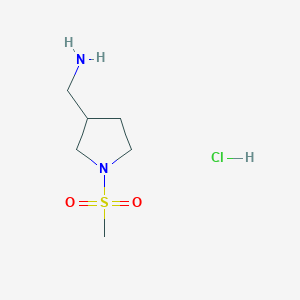

Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds and is often used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .科学的研究の応用

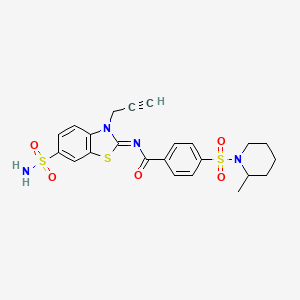

- Bioactivity : These compounds exhibit moderate AChE inhibitory activities in vitro. Notably, compound 6g shows potent inhibitory activity against AChE, making it a potential lead compound for AD drug development .

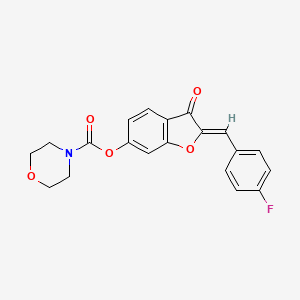

- Activity : This compound demonstrates anti-inflammatory and analgesic effects, with a low ulcerogenic index compared to indomethacin and celecoxib .

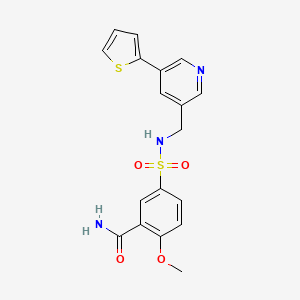

- Activity : These derivatives inhibit human carbonic anhydrase isoenzymes (hCA I and hCA II), which play roles in diseases like retinal disorders .

- Mechanism : Compound 6g acts as a mixed-type inhibitor (competitive and non-competitive inhibition) against AChE .

- Activity : Some compounds effectively inhibit BuChE, with IC50 values less than 5 μM. For instance, compounds 6e, 6h, and 6n exhibit notable BuChE inhibitory activities .

Alzheimer’s Disease (AD) Treatment

Anti-Inflammatory and Analgesic Properties

Carbonic Anhydrase Inhibition

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Selective Acetylcholinesterase Inhibition

Butyrylcholinesterase Inhibition

These diverse applications highlight the potential of 5-oxo-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)pyrrolidine-2-carboxamide in various therapeutic contexts. Researchers continue to explore its properties and mechanisms to advance drug development and improve patient outcomes. 🌟

将来の方向性

作用機序

Target of Action

The primary target of the compound “5-oxo-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)pyrrolidine-2-carboxamide” is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .

Mode of Action

The compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The compound exhibits mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, which enhances cholinergic neurotransmission . This is particularly relevant in the context of Alzheimer’s disease, where there is a deficiency in cholinergic neurotransmission .

Result of Action

The result of the compound’s action is an increase in acetylcholine levels, leading to enhanced cholinergic neurotransmission . This can help alleviate the symptoms of conditions like Alzheimer’s disease, which are characterized by a deficiency in cholinergic neurotransmission .

特性

IUPAC Name |

5-oxo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2/c26-17-7-6-16(23-17)18(27)22-14-12-20-19(21-13-14)25-10-8-24(9-11-25)15-4-2-1-3-5-15/h1-5,12-13,16H,6-11H2,(H,22,27)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUGZAALFYOPGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2792062.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2792064.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate](/img/structure/B2792068.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2792072.png)

![(E)-2-methyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2792075.png)